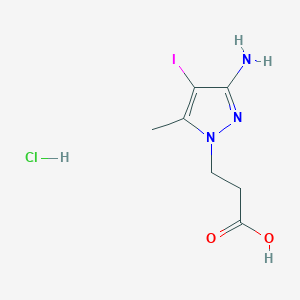![molecular formula C15H20ClN7 B12228650 2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B12228650.png)
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
The synthesis of 2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine involves multiple steps. One common method includes the chlorination and cyclization condensation reaction with diethanolamine as the initial material . The key intermediate, 1-(2-pyrimidinyl)piperazine, is synthesized through this process. The overall yield of this synthesis method is relatively high, making it suitable for industrial production .
Chemical Reactions Analysis
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, due to the presence of the pyrimidine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of other complex organic compounds.
Biology: The compound has shown potential in biological assays and studies due to its unique structure.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
Buspirone Hydrochloride: Another pyrimidine derivative with anxiolytic properties.
Thiophene-pyridine derivatives: These compounds have similar heterocyclic structures and are used in various medicinal applications.
Properties
Molecular Formula |
C15H20ClN7 |
|---|---|
Molecular Weight |
333.82 g/mol |
IUPAC Name |
2-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine |
InChI |
InChI=1S/C15H20ClN7/c1-3-17-13-8-11(2)20-15(21-13)23-6-4-22(5-7-23)14-18-9-12(16)10-19-14/h8-10H,3-7H2,1-2H3,(H,17,20,21) |
InChI Key |
RNOUERTWJCVNCE-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)N2CCN(CC2)C3=NC=C(C=N3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Fluoromethyl)-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B12228576.png)
![tert-Butyl N-(3-bromo-6-chloropyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B12228583.png)
![N-[(5-fluoro-2-thienyl)methyl]-1-isopropyl-1H-pyrazol-5-amine](/img/structure/B12228588.png)
![5-Fluoro-2-({1-[(6-methylpyridin-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B12228598.png)
![3-[4-(fluoromethyl)piperidine-1-carbonyl]-1H-indazole](/img/structure/B12228599.png)
[(2-methyl-4,5,6,7-tetrahydro-2H-indazol-3-yl)methyl]amine](/img/structure/B12228600.png)

![2-{4-[6-(Morpholin-4-yl)pyridazin-3-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B12228603.png)

![1-Cyclobutyl-4-[(pyridin-3-yl)methyl]piperazine](/img/structure/B12228636.png)
![3-[(Oxan-4-yloxy)methyl]pyridine](/img/structure/B12228640.png)
![N-[1-(3,5-dichloropyridin-2-yl)piperidin-3-yl]cyclopropanecarboxamide](/img/structure/B12228642.png)
![4,6-Dimethoxy-2-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidine](/img/structure/B12228643.png)
![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}-4-phenyloxane-4-carboxamide](/img/structure/B12228644.png)
